molecular formula C8H14O4 B2480841 2-(4-Methoxyoxan-4-yl)acetic acid CAS No. 1785066-13-8

2-(4-Methoxyoxan-4-yl)acetic acid

Cat. No.: B2480841
CAS No.: 1785066-13-8
M. Wt: 174.196
InChI Key: MTKZYNRRGYUHKF-UHFFFAOYSA-N
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Description

2-(4-Methoxyoxan-4-yl)acetic acid is an organic compound with the molecular formula C8H14O4 It is characterized by the presence of a methoxy group attached to an oxane ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyoxan-4-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxyoxane with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25°C to 50°C. The product is then purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyoxan-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Methoxyoxan-4-yl)acetic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyoxan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biochemical processes. The methoxy group and the acetic acid moiety play crucial roles in binding to the active sites of enzymes, thereby affecting their function .

Comparison with Similar Compounds

Uniqueness: The presence of the methoxy group enhances its solubility and stability, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-(4-methoxyoxan-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-11-8(6-7(9)10)2-4-12-5-3-8/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKZYNRRGYUHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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